REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:21][CH3:22])[CH2:4][CH2:5][O:6][C:7]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].ClCCl.CO.N>C(OCC)(=O)C>[NH2:18][C:15]1[CH:16]=[CH:17][C:7]([O:6][CH2:5][CH2:4][N:3]([CH2:21][CH3:22])[CH2:1][CH3:2])=[C:8]([CH:14]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2.3|
|
Name
|
ethyl 2-(2-diethylaminoethoxy)-5-nitrobenzoate
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCOC1=C(C(=O)OCC)C=C(C=C1)[N+](=O)[O-])CC
|
Name
|
dichloromethane methanol ammonia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared analogously to Example 3.1.b
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C(=O)OCC)C1)OCCN(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |